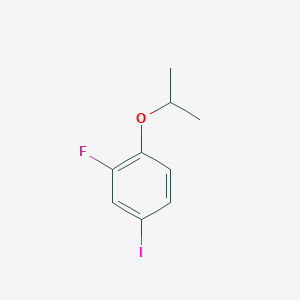

2-Fluoro-4-iodoisopropoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-iodo-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXMCEPVTRLKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 4 Iodoisopropoxybenzene

Retrosynthetic Analysis and Key Disconnections for 2-Fluoro-4-iodoisopropoxybenzene

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves mentally breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to reliable chemical reactions. amazonaws.com For this compound, the primary disconnections involve the carbon-oxygen ether bond and the carbon-halogen bonds on the aromatic ring.

A logical retrosynthetic approach for this compound identifies two main bond-forming events to consider: the formation of the isopropoxy ether and the introduction of the two different halogen atoms. A plausible synthetic route, for instance, involves preparing 1-fluoro-3-isopropoxybenzene (B1363519) and subsequently halogenating it. google.com

The disconnection of the C-O bond of the isopropoxy group points to a substituted phenol (B47542) and an isopropyl electrophile as the key synthons. The forward synthetic direction involves an etherification reaction.

The Williamson ether synthesis is a classic and highly effective method for this transformation. numberanalytics.com It involves the reaction of a phenoxide ion, generated by deprotonating the corresponding phenol with a suitable base, with an alkyl halide. numberanalytics.comharvard.edu In the context of synthesizing a precursor to the target molecule, 3-fluorophenol (B1196323) can be reacted with 2-bromopropane (B125204) in the presence of a base like potassium carbonate to yield 1-fluoro-3-isopropoxybenzene. google.com

Another powerful method for C-O bond formation is the Mitsunobu reaction . This reaction allows for the coupling of an alcohol with a nucleophile, in this case, a phenol, under mild conditions using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3). numberanalytics.com

| Method | Reactants | Reagents/Conditions | Description |

| Williamson Ether Synthesis | Phenol, Alkyl Halide (e.g., 2-bromopropane) | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, THF) | A robust and widely used SN2 reaction to form ethers. numberanalytics.comharvard.edu |

| Mitsunobu Reaction | Phenol, Isopropyl Alcohol | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) | Forms ethers under mild, neutral conditions, often with inversion of stereochemistry at the alcohol carbon. numberanalytics.com |

The introduction of fluorine and iodine onto the benzene (B151609) ring requires distinct chemical strategies due to the vastly different reactivities of the halogens. libretexts.orgntu.edu.sg Fluorine is extremely reactive, making direct fluorination difficult to control, while iodine is the least reactive halogen, often requiring an oxidant to facilitate the reaction. ntu.edu.sglibretexts.org

Iodination: Direct iodination of an aromatic ring with I₂ is typically inefficient. The reaction is accelerated by using an oxidizing agent, such as hydrogen peroxide or a copper salt like CuCl₂, which oxidizes molecular iodine to a more potent electrophilic species, effectively reacting as I⁺. libretexts.orgntu.edu.sglibretexts.org This electrophile then attacks the aromatic ring in a standard electrophilic aromatic substitution mechanism. saskoer.ca

Fluorination: Direct fluorination with F₂ gas is generally too violent and non-selective for practical laboratory synthesis. libretexts.org Therefore, specialized reagents and indirect methods have been developed to introduce fluorine atoms onto an aromatic core, which are discussed in detail in the following sections.

The sequence of these halogenation steps is critical. A potential synthetic pathway involves the bromination of 1-fluoro-3-isopropoxybenzene, followed by conversion of the resulting Grignard reagent and subsequent reaction to yield the desired product structure. google.com This highlights that an initial halogen (like bromine) can serve as a handle for further functionalization.

| Halogenation | Reagent(s) | Catalyst/Promoter | Mechanism |

| Iodination | Iodine (I₂) | Oxidizing agent (e.g., H₂O₂, CuCl₂) | Electrophilic Aromatic Substitution ntu.edu.sglibretexts.org |

| Fluorination | Various (see below) | Various (see below) | Nucleophilic, Electrophilic, or Metal-Catalyzed |

Methodologies for Introducing the Fluorine Atom onto the Aromatic Core

The unique properties that fluorine imparts on organic molecules have driven the development of numerous fluorination techniques. nih.govnih.gov These can be broadly categorized into nucleophilic, electrophilic, and transition metal-catalyzed approaches.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine. nih.gov This process, often called the Halex (halogen exchange) reaction, involves treating an aryl halide or pseudohalide (like a triflate) with a nucleophilic fluoride (B91410) source. acsgcipr.orgacs.org

The reaction proceeds via a Meisenheimer complex, and its rate is highly dependent on the presence of electron-withdrawing groups on the aromatic ring and the nature of the leaving group. nih.gov Simple fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) are common reagents, though their low solubility and the high reaction temperatures required can be limitations. nih.govacsgcipr.org To overcome these challenges, phase-transfer catalysts such as 18-crown-6 (B118740) or anhydrous tetraalkylammonium fluoride salts (e.g., TMAF) are employed to enhance the reactivity of the fluoride ion, often allowing for milder reaction conditions. nih.govacs.org

| Fluoride Source | Additive/Catalyst | Substrate Scope | Key Features |

| Potassium Fluoride (KF) | Phase-Transfer Catalyst (e.g., 18-crown-6) | Activated aryl chlorides, nitroarenes | Cost-effective but often requires high temperatures. nih.govacsgcipr.org |

| Cesium Fluoride (CsF) | Aprotic Polar Solvent (e.g., DMSO, DMF) | Activated aryl chlorides, aryl triflates | More reactive than KF but also more expensive. acs.org |

| Tetramethylammonium Fluoride (TMAF) | None required | Heteroaryl chlorides, aryl triflates | Highly reactive, enabling room-temperature fluorinations, but is hygroscopic. nih.govacs.org |

For electron-rich aromatic systems or when nucleophilic substitution is not feasible, electrophilic fluorination provides an alternative. Hypervalent iodine reagents have emerged as exceptionally useful "F⁺" donors because they are often mild, selective, and easy to handle. arkat-usa.orgresearchgate.net

These reagents can be prepared by treating an iodine(I) species with a fluorine source or by using stable, pre-formed fluoroiodane compounds. arkat-usa.orgrsc.org For instance, an air- and moisture-stable fluoroiodane has been successfully used as an electrophilic fluorinating reagent. rsc.orgrsc.org Another approach involves the use of reagents like Selectfluor to generate hypervalent iodine(V) fluorides, which are potent fluorinating agents. beilstein-journals.org These methods provide a valuable pathway for the C-F bond formation under non-nucleophilic conditions. arkat-usa.org

| Reagent Type | Example | Generation/Use | Application |

| In situ Generated | PhI(OAc)₂ + HF·Py | Phenyliodine(III) diacetate is treated with a fluoride source to form a reactive fluoroiodine(III) species. arkat-usa.org | Fluorination of electron-rich arenes and anilines. arkat-usa.orgresearchgate.net |

| Stable Fluoroiodane | 1-fluoro-3,3-dimethyl-1,3-dihydro-1λ³-benzo[d] acs.orgrsc.orgiodaoxole | Prepared and isolated as a stable solid. | Acts as a benchtop electrophilic fluorinating reagent. rsc.orgrsc.org |

| Iodine(V) Fluorides | ArIF₄ | Prepared by oxidizing an iodine(III) precursor with Selectfluor. | Highly reactive agents for challenging fluorinations. beilstein-journals.org |

In recent years, transition metal-catalyzed methods have become a cornerstone of modern C-F bond formation. rsc.org These reactions offer broad substrate scope and functional group tolerance, often under mild conditions.

Palladium-catalyzed fluorination is a prominent example. The general catalytic cycle involves the oxidative addition of an aryl halide (bromide, iodide) or triflate to a Pd(0) complex, followed by an exchange of the halide for a fluoride ion, and concluding with reductive elimination to form the aryl fluoride and regenerate the Pd(0) catalyst. nih.govacs.org The success of these reactions is highly dependent on the choice of ligands, with bulky biarylphosphines often being critical. acs.org

Copper-mediated fluorination represents another important strategy. These methods can fluorinate substrates like aryl boronic acids, aryltrifluoroborates, and arylsilanes using nucleophilic fluoride sources such as KF or AgF. acs.orgnih.gov

| Metal Catalyst System | Substrate | Fluoride Source | Key Features |

| Palladium/Biarylphosphine Ligand | Aryl Bromides, Iodides, Triflates | CsF, AgF | Broad scope, particularly for nitrogen-containing heteroaryls. nih.govacs.org |

| Copper(II) Triflate | Aryltrifluoroborates | KF | Proceeds under mild conditions with good functional group tolerance. acs.org |

| Copper(II) Triflate | Heptamethyl Aryl Trisiloxanes | KHF₂ | Allows for regioselective fluorination of C-H bonds via a two-step silylation/fluorination sequence. nih.gov |

Methodologies for Introducing the Iodine Atom onto the Aromatic Core

The introduction of an iodine atom at the C4 position of a substituted benzene ring, particularly with the directing influence of existing fluoro and isopropoxy groups, requires careful consideration of regioselectivity. Several powerful methods have been developed for this purpose.

Direct Iodination of Aromatic Substrates with Regiochemical Control

Direct electrophilic iodination of an aromatic ring is a primary method for synthesizing aryl iodides. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. For a precursor like 2-fluoroisopropoxybenzene, the fluorine atom is a weakly deactivating ortho-, para-director, while the isopropoxy group is a strongly activating ortho-, para-director. The combined effect of these two groups strongly directs the incoming electrophile to the position para to the isopropoxy group (C4) and ortho to the fluorine atom.

A common and effective method for the direct iodination of activated aromatic compounds involves the use of N-Iodosuccinimide (NIS) in the presence of an acid catalyst. organic-chemistry.orgresearchgate.net For instance, the use of NIS with a catalytic amount of trifluoroacetic acid (TFA) provides a mild and efficient system for the regioselective iodination of electron-rich aromatic compounds. organic-chemistry.orgresearchgate.net The reaction proceeds at room temperature and typically affords the mono-iodinated product with high selectivity and in good yield. researchgate.net The use of elemental iodine (I₂) activated by an oxidizing agent or a Lewis acid is another viable approach. organic-chemistry.orglibretexts.org For example, the I₂/F-TEDA-BF₄ (Selectfluor™) system can selectively iodinate benzene derivatives at the most electron-rich and sterically accessible position. organic-chemistry.org

| Reagent System | Conditions | Key Features | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | Room temperature | Mild conditions, high regioselectivity for activated rings. | organic-chemistry.orgresearchgate.net |

| Iodine (I₂) / Selectfluor™ (F-TEDA-BF₄) | Mild conditions | Effective for sterically hindered substrates, progressive iodination possible. | organic-chemistry.org |

| Iodine (I₂) / Oxidizing Agent (e.g., H₂O₂, CuCl₂) | Varies | Oxidizing agent generates a more potent electrophilic iodine species (I+). | libretexts.org |

Iodination via Diazotization Reactions from Anilines

The Sandmeyer reaction provides a versatile, indirect route to introduce an iodine atom onto an aromatic ring, starting from the corresponding aniline (B41778). wikipedia.orgnih.gov This method is particularly useful when direct iodination is either not feasible or gives poor regioselectivity. The process involves the diazotization of an aromatic amine, such as 4-amino-2-fluoroisopropoxybenzene, followed by the displacement of the resulting diazonium salt with an iodide source. wikipedia.org

The diazotization is typically carried out by treating the aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, like hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to form the diazonium salt. acs.org This intermediate is often unstable and is used immediately in the subsequent step. The diazonium group is an excellent leaving group (as N₂ gas), facilitating its substitution.

For the iodination step, the diazonium salt solution is treated with a solution of potassium iodide (KI). organic-chemistry.org Unlike the chloro- and bromo- Sandmeyer reactions which often require a copper(I) catalyst, the iodo- version generally proceeds without a catalyst. wikipedia.orgorganic-chemistry.org This transformation is a robust and high-yielding method for the synthesis of aryl iodides. researchgate.net One-pot procedures for the diazotization-iodination of aromatic amines have been developed, offering operational simplicity. rsc.org

Metal-Catalyzed Iodination Reactions of Aryl Precursors

While direct electrophilic iodination and the Sandmeyer reaction are the most common methods, metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of aryl iodides. These methods can offer different reactivity patterns and broader substrate scopes.

Palladium-catalyzed reactions, for instance, can be employed for the iodination of various aryl precursors. One such approach is the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids. nih.gov This method allows for the conversion of an inexpensive and abundant starting material into a valuable aryl iodide. Another strategy involves the palladium-catalyzed arylation of simple arenes using diaryliodonium salts as the aryl source. nih.gov

Copper-catalyzed reactions also play a role in the synthesis of aryl halides. While more commonly associated with fluorination and chlorination, copper catalysis can be adapted for iodination under specific conditions. nih.govnih.govacs.org

| Methodology | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct Iodination | 2-Fluoroisopropoxybenzene | NIS, TFA or I₂, Oxidizing Agent | Atom economical, often high yielding for activated rings. | Can lack regioselectivity in complex systems. |

| Diazotization (Sandmeyer) | 4-Amino-2-fluoroisopropoxybenzene | NaNO₂, H⁺, KI | Excellent regioselectivity, high yields. | Requires the synthesis of the aniline precursor, diazonium salts can be unstable. |

| Metal-Catalyzed Iodination | Aryl Carboxylic Acids, Arenes | Pd or Cu catalyst, Iodine source | Broad substrate scope, alternative reactivity. | Catalyst cost and sensitivity, may require specific ligands. |

Formation of the Isopropoxy Ether Linkage

The formation of the aryl-O-alkyl ether bond is a fundamental transformation in organic synthesis. For this compound, this involves reacting a 2-fluoro-4-iodophenol (B1315855) precursor with an isopropyl source.

Transition Metal-Catalyzed Carbon-Oxygen Cross-Coupling Reactions

Transition metal-catalyzed methods, particularly those employing palladium, have revolutionized the formation of C-O bonds, offering milder conditions and broader functional group tolerance compared to classical methods like the Williamson ether synthesis.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, a process often referred to as Buchwald-Hartwig etherification. organic-chemistry.orgnobelprize.org This reaction couples an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of this compound, this would involve the coupling of 2-fluoro-4-iodophenol with isopropanol (B130326) or an isopropyl halide.

The success of these couplings is highly dependent on the choice of ligand coordinated to the palladium center. mit.edunih.gov Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. The use of biarylphosphine ligands has been shown to be particularly effective for the C-O cross-coupling of secondary alcohols. mit.edu The reaction conditions, including the choice of base and solvent, are also critical for achieving high yields and preventing side reactions. nih.govresearchgate.net

| Ligand Type | Example | Key Features | Reference |

|---|---|---|---|

| Biaryl Phosphine | BrettPhos | Bulky and electron-rich, promotes reductive elimination. | nih.gov |

| Hybrid Biaryl Phosphine | L2 (as described in literature) | Efficient for coupling with secondary alcohols. | mit.edu |

Copper-Catalyzed Ullmann-Type Ether Synthesis

The Ullmann condensation, a copper-catalyzed reaction, is a powerful method for forming carbon-oxygen bonds, particularly in the synthesis of diaryl ethers and alkyl aryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org For the synthesis of this compound, a potential Ullmann-type approach would involve the reaction of 2-fluoro-4-iodophenol with sodium isopropoxide.

The mechanism of the Ullmann ether synthesis is complex and has been the subject of extensive study. It is generally accepted to proceed through a copper(I) alkoxide intermediate which then reacts with the aryl halide. wikipedia.org The reaction is sensitive to several factors, including the choice of catalyst, ligand, solvent, and base. arkat-usa.org

Key aspects of the Ullmann-type synthesis include:

Catalyst: While traditional Ullmann reactions used stoichiometric amounts of copper powder, modern variations employ catalytic amounts of soluble copper(I) salts, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), often in conjunction with a ligand. wikipedia.orgorgsyn.org

Ligands: The use of ligands, such as phenanthroline or diamines, can stabilize the copper catalyst and facilitate the reaction, often allowing for milder reaction conditions. wikipedia.orgnih.gov

Base and Solvent: A base, such as potassium carbonate (K₂CO₃) or sodium methoxide (B1231860) (NaOMe), is required to deprotonate the alcohol. arkat-usa.orgorgsyn.org High-boiling polar solvents like DMF, DMSO, or toluene (B28343) are commonly used. wikipedia.orgnih.gov

Substrate Reactivity: The reaction is most efficient with aryl iodides and bromides, as the carbon-halogen bond is more readily activated by the copper catalyst. Electron-withdrawing groups on the aryl halide can enhance the reaction rate. wikipedia.orgarkat-usa.org

A practical example demonstrating a related transformation is the Ullmann methoxylation of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole using sodium methoxide and copper(I) chloride in a methanol/DMF solvent system. orgsyn.org This highlights the feasibility of C-O bond formation at an iodo-substituted position on a fluorinated benzene ring using copper catalysis.

Williamson Ether Synthesis in Halogenated Aromatic Contexts

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile, attacking an alkyl halide to form the ether. wikipedia.orgfrancis-press.com

In the context of synthesizing this compound, the most direct Williamson approach involves the reaction of 2-fluoro-4-iodophenoxide with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

The synthetic sequence involves two main steps:

Formation of the Phenoxide: The starting material, 2-fluoro-4-iodophenol, is treated with a strong base to deprotonate the hydroxyl group and form the corresponding phenoxide anion. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). youtube.comlibretexts.org

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking the isopropyl halide.

Alternative Ether Formation Strategies in Fluoro-Iodo Arene Systems

Beyond the classical Ullmann and Williamson methods, other strategies have been developed for ether formation, which could potentially be adapted for the synthesis of complex molecules like this compound.

Alkoxymercuration-Demercuration: This two-step procedure allows for the Markovnikov addition of an alcohol across an alkene. libretexts.org While not a direct method for this specific target, a synthetic route could be designed that incorporates an appropriately substituted alkene precursor, which is then reacted with isopropanol in the presence of a mercury(II) salt, followed by demercuration with sodium borohydride. libretexts.org

Reduction of Esters: Recent advancements have shown that esters can be reduced directly to ethers. For instance, the use of titanium tetrachloride in the presence of a reducing agent like BH₃·NH₃ has been reported for the conversion of esters to ethers. youtube.com This could be applied by first synthesizing the corresponding ester, ethyl 2-fluoro-4-iodobenzoate, and then exploring its reduction to the desired isopropoxy ether.

Hypervalent Iodine Chemistry: Hypervalent iodine reagents are used in a variety of transformations. Strategies involving diaryliodonium salts, which can be generated from iodoarenes, allow for transition-metal-free arylations of nucleophiles. nih.govacs.org These methods could provide an alternative pathway for coupling the 2-fluoro-4-iodophenyl moiety with an isopropoxy group.

Chemo- and Regioselective Synthesis of this compound

The successful synthesis of this compound hinges on the precise installation of the fluoro, iodo, and isopropoxy groups at the correct positions on the benzene ring. This requires careful control of chemo- and regioselectivity throughout the synthetic sequence.

Control of Halogenation Regioselectivity on Substituted Benzenes

Halogenation of an aromatic ring is a classic example of electrophilic aromatic substitution. lumenlearning.com The position of the incoming halogen is directed by the electronic properties of the substituents already present on the ring. Activating groups, such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) groups, are ortho, para-directing. libretexts.org

Achieving a specific di-substitution pattern like 2-fluoro-4-iodo requires a multi-step strategy, as direct co-halogenation is typically unselective. The control of regioselectivity can be achieved by:

Exploiting Directing Group Effects: Starting with a monosubstituted benzene, the directing effect of the initial group is used to install the first halogen. The subsequent introduction of the second halogen can be controlled by modifying the initial functional group or by introducing a new one.

Use of Catalysts and Reagents: Lewis acid catalysts like AlCl₃ or FeCl₃ are often required to activate the halogen for reaction with the benzene ring. lumenlearning.commasterorganicchemistry.com Specific reagents can also promote regioselectivity; for example, benzeneseleninyl chloride in the presence of an aluminum halide has been shown to be an efficient reagent for para-halogenation of activated aromatics. oup.com

Advanced Techniques: Novel approaches, such as performing reactions within the confined space of single-walled carbon nanotubes, have demonstrated the ability to drastically alter and control the regioselectivity of aromatic halogenation. rsc.org

Strategies for Ortho-Fluoro and Para-Iodo Substitution Patterns

A logical and effective strategy for constructing the 2-fluoro-4-iodo substitution pattern often begins with a precursor that already contains one of the halogens or a group that can direct the subsequent halogenations. A common and practical starting material is 2-fluoroaniline (B146934). orgsyn.orgbldpharm.com

A plausible synthetic pathway is as follows:

Para-Iodination of 2-Fluoroaniline: The amino group in 2-fluoroaniline is a strong activating, ortho, para-director. The fluorine atom is a deactivating but also ortho, para-directing group. Due to the strong directing effect and for steric reasons, the electrophilic iodination of 2-fluoroaniline with a reagent like iodine monochloride (ICl) or iodine with an oxidizing agent selectively yields 2-fluoro-4-iodoaniline (B146158). orgsyn.org

Conversion of Aniline to Phenol: The resulting 2-fluoro-4-iodoaniline can then be converted into the key intermediate, 2-fluoro-4-iodophenol. This is achieved through a Sandmeyer-type reaction sequence. The aniline is first treated with a cold solution of sodium nitrite (NaNO₂) and a strong acid (like H₂SO₄) to form a diazonium salt. Gentle heating of the diazonium salt solution then leads to its decomposition, replacing the diazonium group with a hydroxyl group to afford 2-fluoro-4-iodophenol.

Etherification: This phenol is the direct precursor for the final etherification step, which can be carried out using either the Williamson ether synthesis or a copper-catalyzed Ullmann-type reaction as described in sections 2.4.2 and 2.4.1.2, respectively.

An alternative route described in the patent literature involves converting 2-fluoro-4-iodoaniline into 1-bromo-2-fluoro-4-iodobenzene (B160889) via a Sandmeyer reaction with copper(I) bromide. google.com This creates a versatile intermediate that can participate in various cross-coupling reactions.

Development of Convergent and Linear Synthetic Routes to this compound

The strategy outlined in section 2.5.2 is a classic example of a linear route : 2-Fluoroaniline → 2-Fluoro-4-iodoaniline → 2-Fluoro-4-iodophenol → this compound

This approach is straightforward and easy to plan, but inefficiencies in any of the steps will significantly impact the final amount of product obtained.

For a relatively small molecule like this compound, a highly convergent synthesis is less common. However, the final etherification step can be viewed as a convergent step where two key fragments are joined:

Fragment 1: The 2-fluoro-4-iodophenyl core (prepared as 2-fluoro-4-iodophenol).

Fragment 2: The isopropoxy group (from a source like 2-bromopropane or sodium isopropoxide).

The Williamson or Ullmann ether syntheses represent the key strategic coupling reaction that converges these two fragments to form the final product. This approach, where a core structure is built and then coupled with a final piece, can be described as a simple convergent strategy and is often more efficient than attempting to build the isopropoxy group onto the ring system at an earlier stage. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 Iodoisopropoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within the 2-Fluoro-4-iodoisopropoxybenzene molecule can be determined.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of This compound would be expected to reveal distinct signals corresponding to the aromatic and isopropyl protons. The aromatic protons, influenced by the electron-withdrawing fluorine and iodine substituents and the electron-donating isopropoxy group, would appear as complex multiplets in the downfield region of the spectrum. The methine proton of the isopropoxy group would present as a septet due to coupling with the six equivalent methyl protons. These methyl protons would, in turn, appear as a doublet.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 6.8 - 7.6 | m | - |

| O-CH(CH₃)₂ | 4.4 - 4.6 | sept | ~6.0 |

| O-CH(CH₃)₂ | 1.3 - 1.4 | d | ~6.0 |

Note: This is a predicted data table based on known substituent effects in similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For This compound , six distinct signals would be anticipated for the aromatic carbons, with their chemical shifts significantly influenced by the attached substituents. The carbon atom bonded to the fluorine would exhibit a large coupling constant (¹JC-F). The two carbons of the isopropyl group would also show characteristic signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-F | 155 - 160 (d, ¹JC-F ≈ 240-250 Hz) |

| C-I | 80 - 85 |

| C-O | 150 - 155 |

| Aromatic C-H | 110 - 130 |

| O-C H(CH₃)₂ | 70 - 75 |

| O-CH(C H₃)₂ | 20 - 25 |

Note: This is a predicted data table based on known substituent effects in similar structures. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. In the case of This compound , a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents on the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of This compound . This precise mass measurement allows for the unambiguous determination of the molecular formula, C₉H₁₀FIO, by comparing the experimental mass to the calculated mass.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion of This compound would undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable information for confirming the structure of the molecule. Key fragmentation pathways would likely involve the loss of the isopropyl group, the iodine atom, or the entire isopropoxy group. The observation of fragments corresponding to the iodinated phenyl ring and the isopropoxy moiety would further corroborate the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (relative to ¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁶O) | Possible Identity |

| [M]⁺ | 280 | Molecular Ion |

| [M - CH(CH₃)₂]⁺ | 237 | Loss of isopropyl radical |

| [M - OCH(CH₃)₂]⁺ | 221 | Loss of isopropoxy radical |

| [C₆H₄FI]⁺ | 222 | Fluoroidophenyl cation |

| [C₃H₇]⁺ | 43 | Isopropyl cation |

Note: This is a predicted fragmentation pattern. The relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the aromatic ring, the ether linkage, the carbon-fluorine bond, and the carbon-iodine bond.

By analyzing the spectra of analogous compounds such as 2-fluoroanisole (B128887) nih.gov, 4-iodoanisole (B42571) chemicalbook.comnih.gov, and isopropoxybenzene (B1215980) chemicalbook.com, a predictive IR absorption table for this compound can be constructed. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region. The C-O stretching of the isopropoxy group will likely produce a strong absorption in the 1250-1000 cm⁻¹ range. The C-F and C-I stretching vibrations are expected at lower wavenumbers, typically around 1250-1000 cm⁻¹ and 600-500 cm⁻¹, respectively.

Table 1: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aliphatic C-H (isopropyl) | Stretching | 2980-2850 | Medium to Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium |

| C-O (Aryl-Alkyl Ether) | Asymmetric Stretching | 1270-1230 | Strong |

| C-O (Aryl-Alkyl Ether) | Symmetric Stretching | 1050-1010 | Medium |

| C-F | Stretching | 1250-1190 | Strong |

| C-I | Stretching | 600-500 | Medium to Weak |

This table is a prediction based on data from structurally similar compounds.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, an analysis of the crystal structure of 4-iodoanisole can offer insights into the potential solid-state packing of the target molecule. nih.gov

The crystal structure of 4-iodoanisole reveals a monoclinic crystal system with the space group P2₁/c. nih.gov The molecules are packed in a herringbone-like arrangement, with significant intermolecular interactions involving the iodine atoms, which can participate in halogen bonding. For this compound, similar packing motifs can be anticipated. The presence of the bulky isopropoxy group would likely influence the packing efficiency and could lead to a less dense crystal structure compared to 4-iodoanisole. The fluorine atom, being highly electronegative, might participate in weak hydrogen bonding or other dipole-dipole interactions, further influencing the crystal lattice.

Table 2: Predicted Crystallographic Data for this compound (based on 4-iodoanisole)

| Parameter | Predicted Value/Information |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | To be determined experimentally |

| Key Intermolecular Interactions | Halogen bonding (C-I···X), π-π stacking, van der Waals forces |

| Influence of Isopropoxy Group | Increased steric hindrance, potential for different packing polymorphism |

| Influence of Fluorine Atom | Potential for weak C-H···F hydrogen bonds and dipole-dipole interactions |

This table provides a hypothetical crystallographic profile based on the known structure of a related compound.

Advanced Spectroscopic Methods for Conformational Insights in Solution and Solid State

The conformational flexibility of this compound, particularly the orientation of the isopropoxy group relative to the benzene ring, can be investigated using advanced spectroscopic methods, often in conjunction with computational chemistry. Studies on related molecules like 2-fluoroanisole and isopropoxybenzene have shown that the ether linkage allows for rotational isomerism. acs.orgnih.gov

For 2-fluoroanisole, gas-phase studies have indicated the presence of both planar and non-planar conformers. acs.org The preferred conformation is influenced by a balance of steric and electronic effects. In the case of this compound, the bulky iodine atom at the para position and the fluorine atom at the ortho position would create significant steric and electronic influences on the conformational preference of the isopropoxy group.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide experimental evidence for the predominant conformation in solution. mdpi.comdoi.org Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the relative energies of different conformers and the rotational energy barriers.

Table 3: Predicted Conformational Insights for this compound

| Aspect of Conformational Analysis | Predicted Findings | Relevant Techniques |

| Rotational Isomerism | Rotation around the C(aryl)-O bond leads to different conformers. | NMR Spectroscopy, Computational Modeling |

| Predominant Conformer | The isopropoxy group is likely to adopt a conformation that minimizes steric hindrance with the ortho-fluoro substituent. | Nuclear Overhauser Effect (NOE) Spectroscopy, Gas Electron Diffraction (by analogy) |

| Rotational Energy Barrier | A significant energy barrier to rotation is expected due to the steric bulk of the substituents. | Dynamic NMR Spectroscopy, Computational Modeling |

| Influence of Substituents | The ortho-fluoro group will have a strong electronic and steric effect, while the para-iodo group will primarily exert a steric and electronic withdrawing effect. | Comparative analysis with substituted anisoles and isopropoxybenzenes. |

This table outlines the expected conformational behavior based on studies of analogous molecules.

Computational and Theoretical Investigations of 2 Fluoro 4 Iodoisopropoxybenzene

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

DFT studies on similar halogenated anisole (B1667542) derivatives reveal that the substituents significantly influence the electronic landscape of the aromatic ring. researchgate.net The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, while the iodine atom, being less electronegative, has a weaker inductive effect but is more polarizable. quora.com The isopropoxy group, with its oxygen atom, is expected to be an electron-donating group through resonance, feeding electron density into the benzene (B151609) ring.

The interplay of these electronic effects governs the molecule's properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. In substituted benzenes, the HOMO is often associated with the electron-rich aromatic ring, while the LUMO is influenced by the electron-withdrawing substituents. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps, which can be generated through DFT calculations, visualize the charge distribution on the molecule's surface. For 2-Fluoro-4-iodoisopropoxybenzene, the MEP map would likely show negative potential (red regions) around the fluorine and oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue regions) around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound based on DFT studies of analogous compounds

| Property | Predicted Characteristic | Influence of Substituents |

| HOMO-LUMO Gap | Moderate | The electron-donating isopropoxy group would raise the HOMO energy, while the electron-withdrawing fluorine and iodine would lower the LUMO energy, likely resulting in a moderate energy gap. |

| Dipole Moment | Non-zero | The asymmetrical substitution pattern with electronegative F and I atoms and the isopropoxy group will result in a net molecular dipole moment. |

| Electron Density | Non-uniform | High electron density is expected on the aromatic ring, enhanced by the isopropoxy group, with localized negative charges on the F and O atoms. |

| Polarizability | Significant | The presence of the large, polarizable iodine atom would contribute significantly to the overall molecular polarizability. |

Conformational Landscapes and Energetic Profiles of the Isopropoxy Moiety

The isopropoxy group in this compound is flexible and can rotate around the C(aryl)-O bond, leading to different spatial arrangements or conformations. libretexts.org The study of these conformations and their relative energies is known as conformational analysis and is crucial for understanding the molecule's three-dimensional structure and its interactions with other molecules. libretexts.orgumanitoba.ca

Computational methods can be used to map the potential energy surface as a function of the dihedral angle defined by the C(aryl)-C(aryl)-O-C(isopropyl) atoms. For anisole and its derivatives, the planar conformation, where the methoxy (B1213986) group lies in the plane of the benzene ring, is often the most stable due to favorable electronic delocalization. researchgate.net However, steric hindrance from adjacent substituents can favor non-planar conformations.

In the case of this compound, the fluorine atom at the ortho position to the isopropoxy group will introduce steric strain. This steric hindrance will likely influence the preferred orientation of the isopropoxy group. The energetic profile of rotation around the C(aryl)-O bond would likely show energy minima corresponding to staggered conformations that minimize the steric clash between the isopropyl group's methyl groups and the ortho-fluorine atom.

Table 2: Predicted Conformational Preferences of the Isopropoxy Group

| Dihedral Angle (Cortho-Cipso-O-Cisopropyl) | Predicted Relative Energy | Description |

| ~0° (syn-planar) | High | Significant steric clash between the isopropyl group and the ortho-fluorine atom. |

| ~90° (perpendicular) | Energy Barrier | Represents a transition state between stable conformations. |

| ~180° (anti-planar) | Low | The isopropyl group is directed away from the ortho-fluorine atom, minimizing steric hindrance. |

| Other staggered conformations | Potential Minima | Other low-energy conformations may exist depending on the fine balance of steric and electronic effects. |

Reactivity Prediction and Reaction Mechanism Elucidation for Halogen-Bearing Aromatic Ethers

The presence of two different halogen atoms and an ether linkage on the aromatic ring of this compound provides multiple potential sites for chemical reactions. Theoretical studies can predict the reactivity of these sites and help elucidate potential reaction mechanisms.

The reactivity of halobenzenes in electrophilic aromatic substitution is influenced by the inductive and resonance effects of the halogen. quora.com While halogens are deactivating due to their inductive electron withdrawal, they are ortho-, para-directing due to resonance. In this compound, the powerful electron-donating isopropoxy group will likely dominate the directing effects for electrophilic substitution, activating the positions ortho and para to it.

For nucleophilic aromatic substitution (SNAr), the reactivity of the C-X bond is enhanced by electron-withdrawing groups. nih.gov The C-F bond is generally more resistant to cleavage than the C-I bond in nucleophilic aromatic substitution, unless activated by strong electron-withdrawing groups in the ortho or para positions. The C-I bond is weaker and iodine is a better leaving group, making it a likely site for reactions such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Computational modeling can be used to calculate the activation energies for different reaction pathways, providing insights into which reactions are more likely to occur. For instance, the transition state energies for the oxidative addition of a palladium catalyst to the C-I versus the C-F bond can be computed to predict the selectivity in cross-coupling reactions.

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules of this compound will pack in a specific arrangement determined by intermolecular forces. Understanding these interactions is important for predicting crystal structure and material properties.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.com For this compound, several types of non-covalent interactions are expected to play a role in its crystal packing:

Halogen bonding: The iodine atom, with its electropositive region (σ-hole), can act as a halogen bond donor, interacting with Lewis bases such as the fluorine or oxygen atoms of neighboring molecules.

π-π stacking: The aromatic rings can stack on top of each other, stabilized by van der Waals forces.

C-H···π interactions: The hydrogen atoms of the isopropoxy group or the aromatic ring can interact with the electron-rich π-system of an adjacent molecule.

Dipole-dipole interactions: The molecule's net dipole moment will lead to electrostatic interactions between molecules.

Computational crystal structure prediction methods can be used to generate plausible crystal packing arrangements and their relative energies, providing hypotheses for experimental crystallographers.

Prediction of Spectroscopic Signatures (NMR, IR)

Theoretical calculations can predict the spectroscopic signatures of a molecule, which is invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. The predicted chemical shifts are based on the calculated electronic environment around each nucleus. These theoretical spectra can be compared with experimental data to confirm the molecular structure. For this compound, the predicted ¹H NMR spectrum would show signals for the aromatic protons and the protons of the isopropoxy group, with their chemical shifts influenced by the neighboring fluoro and iodo substituents. The ¹⁹F NMR would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated IR spectrum for this compound would show characteristic bands for the C-F, C-I, and C-O stretching vibrations, as well as the vibrations of the aromatic ring and the isopropyl group. Comparing the calculated and experimental IR spectra can aid in the structural elucidation of the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Associated Structural Moiety |

| ¹H NMR | Aromatic signals, multiplet for CH of isopropoxy, doublet for CH₃ of isopropoxy | Aromatic ring, Isopropoxy group |

| ¹³C NMR | Signals for aromatic carbons (some showing C-F and C-I coupling), signals for isopropoxy carbons | Aromatic ring, Isopropoxy group |

| ¹⁹F NMR | A singlet or doublet (due to coupling with ortho proton) | Fluoroaromatic moiety |

| IR | C-F stretch, C-O stretch, aromatic C-H and C=C stretches, aliphatic C-H stretches | C-F bond, Ether linkage, Aromatic ring, Isopropyl group |

Chemical Transformations and Derivatization of 2 Fluoro 4 Iodoisopropoxybenzene

Selective Cross-Coupling Reactions at Halogenated Positions

The presence of both iodine and fluorine atoms on the aromatic ring of 2-fluoro-4-iodoisopropoxybenzene allows for regioselective cross-coupling reactions. The much lower bond strength of the C-I bond compared to the C-F bond enables selective reactions at the iodine position, leaving the fluorine atom intact for potential subsequent transformations.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the case of dihalogenated benzenes, site-selective coupling can be achieved. For instance, the reaction of 1,4-dibromo-2-fluorobenzene (B72686) with one equivalent of an arylboronic acid leads to the selective formation of a biphenyl (B1667301) derivative. researchgate.net This principle of selective reactivity is directly applicable to this compound, where the more reactive C-I bond is expected to undergo coupling preferentially.

The general reaction scheme involves the palladium-catalyzed reaction of the aryl iodide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. youtube.com A variety of palladium catalysts and ligands can be employed to facilitate this transformation, and the reaction conditions can often be tuned to achieve high yields and selectivity. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| This compound | Arylboronic Acid | Pd(OAc)₂ / Ligand | K₂CO₃, Cs₂CO₃ | 4-Aryl-2-fluoroisopropoxybenzene |

Note: This table represents a generalized reaction scheme. Specific ligands and reaction conditions would be optimized for individual substrates.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation for synthesizing conjugated enynes and arylalkynes. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to proceed selectively at the more reactive iodine position. libretexts.org This allows for the introduction of an alkyne moiety at the 4-position of the benzene (B151609) ring. Studies on similar substrates, such as 4-fluoroiodobenzene, have demonstrated the feasibility of this transformation for the synthesis of various compounds, including radiolabeled peptides. rsc.orgnih.govresearchgate.net

Table 2: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | 2-Fluoro-4-(alkynyl)isopropoxybenzene |

Note: This table illustrates a typical Sonogashira coupling. The choice of palladium catalyst, ligand, and base can be varied.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org For dihaloarenes, selective amination at the more reactive halogen site is a well-established strategy. researchgate.net

In the context of this compound, the Buchwald-Hartwig amination would selectively occur at the C-I bond, allowing for the synthesis of N-aryl amines while preserving the fluorine substituent. researchgate.net The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.org

A related transformation is the Buchwald-Hartwig etherification, which forms diaryl ethers from an aryl halide and an alcohol or phenol (B47542). This reaction also proceeds via a palladium-catalyzed pathway and would be expected to show the same selectivity for the iodine position of this compound.

Table 3: Representative Buchwald-Hartwig Amination Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| This compound | Primary or Secondary Amine | Pd₂(dba)₃ / Ligand | NaOtBu, Cs₂CO₃ | N-(3-Fluoro-4-isopropoxyphenyl)amine derivative |

Note: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination and is tailored to the specific substrates.

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, a variety of other transition metal-catalyzed cross-coupling reactions can be envisioned for the selective functionalization of this compound at the iodine position. mit.edu These include, but are not limited to, Heck coupling with alkenes, Stille coupling with organostannanes, and Negishi coupling with organozinc reagents. The development of novel catalysts and reaction conditions continues to expand the toolkit available to synthetic chemists for such transformations. mit.edunih.gov

Modifications and Reactivity of the Isopropoxy Side Chain

The isopropoxy group is generally stable under the conditions used for the cross-coupling reactions at the aromatic ring. However, under harsh acidic conditions, cleavage of the ether linkage could occur to yield the corresponding phenol. The isopropyl group itself is relatively unreactive, but radical reactions could potentially lead to functionalization at the tertiary carbon atom, though this would likely require specific and forcing conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Arene

The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate-determining step is typically the formation of this complex. The final step is the rapid elimination of the leaving group, in this case, the fluoride (B91410) ion, which restores the aromaticity of the ring. The reactivity of the aryl fluoride in SNAr is often greater than that of other aryl halides, as the high electronegativity of fluorine polarizes the carbon-fluorine bond, making the ipso-carbon more susceptible to nucleophilic attack.

While the principles of SNAr are well-established, specific documented examples of these reactions on this compound are not extensively reported in publicly available scientific literature. However, based on the known reactivity of similar fluorinated aromatic compounds, we can predict the types of transformations that are feasible. Potential nucleophiles that could displace the fluorine atom include a variety of amines, thiols, and alkoxides.

For instance, the reaction of this compound with a primary or secondary amine would be expected to yield the corresponding 2-amino-4-iodoisopropoxybenzene derivative. Such reactions are typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and may require elevated temperatures or the use of a base to facilitate the reaction.

Similarly, reaction with a thiol or its corresponding thiolate would lead to the formation of a 2-thioether-4-iodoisopropoxybenzene. Alkoxides, such as sodium methoxide (B1231860) or ethoxide, would be expected to produce the corresponding 2-alkoxy-4-iodoisopropoxybenzene ethers.

The table below outlines hypothetical, yet chemically plausible, SNAr reactions of this compound with various nucleophiles, along with predicted products and typical reaction conditions based on analogous transformations.

| Nucleophile | Reagent | Predicted Product | Typical Solvent | Typical Conditions |

| Amine | R¹R²NH | 2-(R¹R²-amino)-4-iodoisopropoxybenzene | DMSO, DMF | Heat, optional base (e.g., K₂CO₃) |

| Thiol | RSH | 2-(RS-)-4-iodoisopropoxybenzene | DMF, THF | Base (e.g., NaH, K₂CO₃), Room Temp to Heat |

| Alkoxide | RONa | 2-(RO-)-4-iodoisopropoxybenzene | Corresponding Alcohol (ROH), DMF | Room Temp to Heat |

| Aniline (B41778) | ArNH₂ | 2-(Arylamino)-4-iodoisopropoxybenzene | DMSO, NMP | High Temperature, Base (e.g., K₃PO₄) |

It is important to note that the successful implementation of these reactions would require experimental optimization of parameters such as temperature, reaction time, and the choice of solvent and base to achieve good yields and minimize potential side reactions. The presence of the iodine atom at the C4 position might also influence the reactivity and could potentially be a site for competing reactions under certain conditions, although SNAr at the activated fluorine position is generally favored.

Applications of 2 Fluoro 4 Iodoisopropoxybenzene As a Synthetic Building Block

Precursor for the Synthesis of Diverse Halogenated Aromatic Derivatives

The structural arrangement of 2-Fluoro-4-iodoisopropoxybenzene, featuring both a reactive iodine atom and a less reactive fluorine atom, makes it an excellent precursor for the synthesis of a wide array of halogenated aromatic derivatives. The significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds allows for selective transformations at the C-I position, while leaving the C-F bond intact for potential subsequent modifications. This differential reactivity is particularly advantageous in palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. organic-chemistry.orgnih.govwikipedia.orgorganic-chemistry.orgmdpi.comnih.gov In these reactions, the aryl iodide moiety of this compound serves as the electrophilic partner. For instance, in a Suzuki-Miyaura coupling, the iodine atom can be selectively displaced by an aryl or vinyl group from an organoboron reagent, leading to the formation of complex biaryl structures. mdpi.com Similarly, the Sonogashira coupling enables the introduction of an alkyne group at the 4-position, a valuable transformation for the synthesis of conjugated systems. organic-chemistry.orgnih.gov The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, providing access to a diverse range of substituted anilines. organic-chemistry.orgnih.govwikipedia.org

A notable example of the utility of a closely related compound, 1-bromo-2-fluoro-4-isopropoxybenzene, is its conversion to a Grignard reagent. google.com This is achieved by reacting the bromo-derivative with magnesium, which can then be used to introduce various functionalities. google.com A similar transformation with this compound would proceed even more readily due to the higher reactivity of the carbon-iodine bond. The resulting Grignard reagent can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to yield a wide range of functionalized aromatic compounds.

The following table summarizes the potential applications of this compound in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Coupling Partner | Product Type | Key Features |

| Suzuki-Miyaura Coupling | Organoboron Reagents | Biaryls, Vinylarenes | Selective C-C bond formation at the iodine position. |

| Sonogashira Coupling | Terminal Alkynes | Arylalkynes | Formation of conjugated systems. |

| Buchwald-Hartwig Amination | Amines | Arylamines | Formation of C-N bonds. |

| Grignard Reaction | Magnesium | Arylmagnesium Halide | Intermediate for reaction with various electrophiles. |

Role in the Construction of Complex Aromatic Ethers with Defined Substitution Patterns

The isopropoxy group of this compound is a key feature that allows for its use in the construction of complex aromatic ethers. While the isopropoxy group itself is generally stable under many reaction conditions, the fluorine atom at the 2-position can participate in nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a powerful method for the formation of aryl ethers.

In an SNAr reaction, a nucleophile, such as an alkoxide or a phenoxide, displaces a leaving group on an aromatic ring that is activated by the presence of electron-withdrawing groups. The fluorine atom in this compound, being highly electronegative, can act as a leaving group, particularly when the aromatic ring is further activated. This allows for the introduction of a second ether linkage at a defined position, leading to the formation of complex polyaromatic ethers with specific substitution patterns.

The synthesis of such complex ethers is of interest in various fields, including materials science and medicinal chemistry, where the precise arrangement of substituents on an aromatic core can significantly influence the properties of the final molecule. For example, the construction of poly(aryl ether)s is a major area of research in the development of high-performance polymers.

Utility in Radiopharmaceutical Precursor Synthesis for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. nih.gov Fluorine-18 is one of the most commonly used radionuclides for PET due to its favorable decay characteristics. nih.govnih.gov The synthesis of ¹⁸F-labeled radiotracers often involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.

This compound possesses structural features that make it a promising precursor for the synthesis of ¹⁸F-labeled radiopharmaceuticals. The iodine atom can serve as a leaving group for radiofluorination, allowing for the introduction of ¹⁸F at the 4-position of the benzene (B151609) ring. This is a common strategy in the development of PET tracers. For example, the synthesis of 4-[¹⁸F]fluoroiodobenzene has been reported and used in the rapid ¹⁸F-labeling of peptides via Sonogashira cross-coupling. researchgate.net

Furthermore, the isopropoxy group can be a key part of the pharmacophore of a potential PET tracer, providing specific interactions with biological targets. The development of new PET tracers often involves the design and synthesis of novel molecular scaffolds that can be efficiently labeled with ¹⁸F and exhibit high affinity and selectivity for their target. The modular nature of this compound, with its distinct reactive sites, allows for the systematic modification of its structure to optimize its properties as a PET radiotracer precursor.

The following table outlines the potential of this compound in PET precursor synthesis:

| Feature | Relevance to PET Precursor Synthesis |

| Iodine Atom | Can serve as a leaving group for nucleophilic ¹⁸F-fluorination. |

| Isopropoxy Group | Can be part of the pharmacophore for targeting specific biological molecules. |

| Fluoro Group | Can be replaced with ¹⁸F in later-stage labeling strategies. |

Building Block for Functional Materials and Advanced Chemical Entities

The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of a variety of functional materials and advanced chemical entities. The ability to selectively functionalize the molecule at different positions allows for the creation of complex architectures with tailored properties.

In the field of materials science, fluorinated aromatic compounds are of great interest for the development of liquid crystals, polymers, and other functional materials. The introduction of fluorine can significantly alter the electronic properties, thermal stability, and intermolecular interactions of organic molecules. For example, the Sonogashira coupling reaction has been used to graft alkynyl groups onto fluorographene, demonstrating the utility of such reactions in modifying material surfaces. researchgate.net The reactivity of the iodo- and fluoro-groups in this compound could be similarly exploited to create novel materials with specific electronic or optical properties.

In the realm of medicinal chemistry and drug discovery, the development of new bioactive compounds often relies on the synthesis of novel molecular scaffolds. nih.govnih.gov The substitution pattern of this compound provides a versatile platform for the synthesis of a wide range of derivatives that can be screened for biological activity. The isopropoxy group can mimic the functionality of a hydroxyl group while offering improved metabolic stability, and the fluorine atom can enhance binding affinity and other pharmacokinetic properties. The iodo-group provides a handle for further chemical diversification through cross-coupling reactions, enabling the rapid generation of a library of compounds for biological evaluation.

Future Research Directions and Challenges in the Chemistry of 2 Fluoro 4 Iodoisopropoxybenzene

Development of More Sustainable and Green Chemistry Approaches for its Synthesis

The presumed synthesis of 2-fluoro-4-iodoisopropoxybenzene likely involves the Williamson ether synthesis, a classic and robust method for forming ether linkages. This reaction typically involves the deprotonation of a phenol (B47542), in this case, 2-fluoro-4-iodophenol (B1315855), with a base, followed by nucleophilic substitution with an isopropyl halide.

Traditional vs. Green Approaches for Williamson Ether Synthesis:

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvents | Often employs polar aprotic solvents like DMF, DMSO, or acetonitrile. masterorganicchemistry.com | Use of greener solvents like water, or solvent-free conditions. researchgate.netresearchgate.net |

| Catalysts | May not require a catalyst, but can use phase-transfer catalysts. acs.orgacs.org | Development of recyclable catalysts or use of microwave irradiation to accelerate the reaction. researchgate.netnumberanalytics.com |

| Energy | Conventional heating, which can be energy-intensive. | Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. sid.irresearchgate.net |

| Atom Economy | Generally good, but can be improved by minimizing waste from solvents and reagents. | Focus on high-yield reactions with minimal byproducts. |

Future research in this area would focus on optimizing the synthesis of this compound by employing green chemistry principles. This includes the use of non-toxic, renewable solvents, the development of reusable catalysts to minimize waste, and the application of energy-efficient methods like microwave-assisted synthesis to reduce the carbon footprint of the production process. researchgate.netresearchgate.netresearchgate.net

Chemo- and Regioselective Late-Stage Functionalization of Complex Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the modification of complex molecules at a late step in the synthetic sequence. The this compound scaffold presents two primary sites for LSF: the carbon-iodine bond and potentially C-H bonds on the aromatic ring. The iodine atom is a particularly attractive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups.

Future research will likely explore the chemo- and regioselective functionalization of this compound to rapidly generate libraries of analogues for biological screening. The challenge lies in achieving high selectivity, particularly in distinguishing between different C-H bonds on the aromatic ring if direct C-H activation methods are employed.

Exploration of Novel Catalytic Systems for Enhanced Selectivity in its Synthesis and Derivatization

The derivatization of this compound would heavily rely on transition-metal catalysis. Palladium- and copper-catalyzed cross-coupling reactions are standard methods for functionalizing aryl halides.

Potential Cross-Coupling Reactions for Derivatization:

| Reaction | Catalyst | Coupling Partner | Introduced Group |

| Suzuki Coupling | Palladium | Organoboron reagent | Aryl, heteroaryl, alkyl |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | Alkynyl group |

| Buchwald-Hartwig Amination | Palladium | Amine | Amino group |

| Ullmann Condensation | Copper | Alcohol, amine | Alkoxy, amino group |

The development of novel catalytic systems will be crucial for enhancing the efficiency and selectivity of these transformations. Research may focus on designing ligands that can control the reactivity and selectivity of the metal center, enabling milder reaction conditions and broader functional group tolerance. For instance, specific ligands can promote copper-catalyzed alkoxylations of aryl halides. organic-chemistry.org

Mechanistic Investigations of Complex Reaction Pathways and Intermediate Characterization

A thorough understanding of the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. For the derivatization of this compound, mechanistic studies would focus on the elementary steps of the catalytic cycles, such as oxidative addition, transmetalation, and reductive elimination.

Techniques like in-situ spectroscopy and DFT (Density Functional Theory) calculations can provide valuable insights into the structures of intermediates and transition states. nsf.govrsc.orgucla.eduacs.orgresearchgate.net For example, understanding the mechanism of nickel-catalyzed electrochemical homo-coupling of aryl halides can help in developing more selective cross-coupling reactions. nsf.gov Such studies can elucidate the factors that control regioselectivity and chemoselectivity, paving the way for more rational catalyst and reaction design.

Integration with Flow Chemistry and Automated Synthesis Platforms for Efficient Production

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation. softecks.inrsc.orgresearchgate.netrsc.orgnih.govnih.gov The synthesis of this compound and its derivatives could be significantly enhanced by transitioning to a continuous flow process. This would be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

Automated synthesis platforms, which can perform reactions, work-up, and purification with minimal human intervention, could be integrated with flow reactors to enable high-throughput synthesis of a library of derivatives based on the this compound scaffold. sigmaaldrich.comsynplechem.com This combination of technologies has the potential to accelerate the discovery and development of new molecules with desired properties.

Q & A

Basic: What are the standard synthetic routes for 2-Fluoro-4-iodoisopropoxybenzene, and how can purity be validated?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann coupling. For example:

NAS Route : React 4-fluoro-2-iodophenol with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction completion via TLC .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Validate purity via HPLC (>98%) and confirm structure with (e.g., isopropyl triplet at δ 1.3 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis due to volatile intermediates (e.g., isopropyl bromide) .

- Waste Management : Collect halogenated waste separately. Neutralize acidic/byproduct residues (e.g., HBr) with NaHCO₃ before disposal .

- Emergency Measures : Install eyewash stations and ensure accessibility of spill kits with activated carbon for containment .

Advanced: How can reaction conditions be optimized to improve regioselectivity in fluorinated aromatic substitutions?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS kinetics but may increase side reactions. Test mixtures with toluene/DMF (4:1) to balance reactivity and selectivity .

- Catalytic Systems : Screen Cu(I) catalysts (e.g., CuI with 1,10-phenanthroline) for Ullmann coupling to reduce iodine displacement side products. Monitor via to track fluorine stability .

- Temperature Gradients : Lower temperatures (50–60°C) favor selectivity but prolong reaction times. Use microwave-assisted synthesis for controlled heating .

Advanced: How should researchers address contradictory spectral data (e.g., 13C NMR^{13}\text{C NMR}13C NMR shifts) in fluorinated analogs?

Methodological Answer:

- Isotopic Labeling : Synthesize deuterated analogs (e.g., -isopropoxy groups) to distinguish overlapping signals. Compare with databases (e.g., EPA DSSTox) for fluorinated compounds .

- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to predict shifts. Discrepancies >2 ppm may indicate structural impurities .

- Variable-Temperature NMR : Assess conformational dynamics (e.g., rotamers in isopropoxy groups) causing signal splitting .

Advanced: What strategies are effective for analyzing biological activity of this compound derivatives?

Methodological Answer:

- Pharmacophore Modeling : Use Schrödinger Suite to map iodine/fluorine as halogen-bond donors. Screen derivatives for kinase inhibition (e.g., tyrosine kinases) via molecular docking .

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and validate via flow cytometry for apoptosis .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidation/hydrolysis products .

Advanced: How can researchers resolve discrepancies in thermodynamic stability data for halogenated ethers?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (N₂ atmosphere, 10°C/min). Fluorine substituents typically increase stability by 20–30°C vs. non-fluorinated analogs .

- Competitive Kinetic Studies : Compete this compound with bromo/chloro analogs under reflux. Quantify product ratios via GC-MS to assess relative stability .

- Crystallography : Solve single-crystal structures to identify steric/electronic factors (e.g., C-I⋯F interactions) influencing stability .

Basic: What frameworks (e.g., PICO, FINER) are suitable for designing studies on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.